

Onjisaponin B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Onjisaponin B*

Cat. No.: *B150408*

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Introduction

Onjisaponin B is a prominent triterpenoid saponin isolated from the dried roots of *Polygala tenuifolia* Willd. (Polygalaceae), a plant with a long history in traditional Chinese medicine for its cognitive-enhancing and neuroprotective properties. This complex natural product has garnered significant attention in the scientific community for its diverse pharmacological activities, including the induction of autophagy, neuroprotection, and anti-inflammatory effects. A thorough understanding of its intricate chemical structure and precise stereochemistry is paramount for elucidating its mechanism of action, guiding synthetic efforts, and developing it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth analysis of the chemical architecture of **Onjisaponin B**, its stereochemical configuration, relevant quantitative data, and the experimental protocols used for its characterization.

Chemical Structure

Onjisaponin B possesses a complex glycosidic structure based on a triterpenoid aglycone. Its molecular formula is C₇₅H₁₁₂O₃₅, with a molecular weight of approximately 1573.7 g/mol.

The core of **Onjisaponin B** is a presenegenin-type triterpenoid saponin. Attached to this aglycone is a complex oligosaccharide chain, which is crucial for its biological activity. The structure also features an esterified cinnamic acid derivative.

The IUPAC name for **Onjisaponin B** is (2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetrade

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